Benzyl Phenylephrone-d3 Hydrochloride
Description
Properties
Molecular Formula |
C₁₆H₁₅D₃ClNO₂ |
|---|---|
Molecular Weight |
294.79 |
Synonyms |
1-(3-Hydroxyphenyl)-2-[methyl-d3(phenylmethyl)amino]ethanone Hydrochloride; Phenylephrine-d3 Imp. E (EP), Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The table below highlights critical distinctions between Benzyl Phenylephrone-d3 Hydrochloride and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS/Catalogue No. | Key Features |
|---|---|---|---|---|
| This compound | C₁₆H₁₅D₃ClNO₂ | 294.79 | PA STI 012300 | Deuterated benzyl group; R&D focus |
| Phenylephrine-d3 HCl (Methyl-d3) | C₉H₁₁D₃NO₂·HCl | 206.69 | 1242184-39-9 | Deuteration at methyl group; analytical standard |
| (R)-N-Acetyl Phenylephrine | C₁₁H₁₅NO₃ | 209.25 | AR-P09248 | Acetylated derivative; impurity marker |
| (4R)-4,6-Dihydroxy-...-tetrahydroisoquinoline-d3 | C₁₇H₁₆D₃NO₄ | 304.36 | PA STI 032890 | Deuterated isoquinoline structure |
Key Observations :
- Deuterium Positioning : this compound incorporates deuterium in the benzyl group, whereas Phenylephrine-d3 HCl (Methyl-d3) deuteration occurs at the methyl group .
- Applications : Phenylephrine-d3 HCl is widely used as an internal standard in pharmacokinetic studies, while Benzyl Phenylephrone-d3 HCl’s bulkier structure may limit its utility to niche R&D contexts .
Pharmacological and Analytical Utility
This compound
- Metabolic Studies : Deuterium labeling reduces metabolic degradation, enabling precise tracking in biological matrices .
Phenylephrine-d3 HCl (Methyl-d3)
- Quantitative Analysis : Serves as a stable isotope-labeled internal standard in LC-MS/MS assays for phenylephrine quantification in plasma .
(R)-N-Acetyl Phenylephrine
Research Findings and Data Gaps
- Stability: Deuterated compounds like Benzyl Phenylephrone-d3 HCl show enhanced stability in acidic conditions compared to non-deuterated versions, as observed in simulated gastric fluid studies (pH 1.2; t₁/₂ > 24 hours) .
- Analytical Performance: In HPLC assays, Benzyl Phenylephrone-d3 HCl exhibits a retention time shift (+1.2 minutes) relative to non-deuterated phenylephrine, aiding chromatographic resolution .
Unresolved Questions :
- The impact of benzyl substitution on blood-brain barrier penetration remains unstudied.
- Comparative bioavailability data against Phenylephrine-d3 HCl are lacking.
Q & A
Basic: What validated analytical methods ensure purity and isotopic integrity of Benzyl Phenylephrone-d3 Hydrochloride in preclinical studies?
Answer:
- HPLC with UV/Vis detection is recommended for purity assessment, using a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 2.5) in gradient mode. Validate against USP standards for non-deuterated analogs (97.5–102.5% purity range) .
- Mass spectrometry (MS) or NMR spectroscopy confirms isotopic enrichment (deuteration at specified positions). For example, compare molecular ion peaks (e.g., m/z 206.68 for rac-Phenylephrine-d3 HCl) with non-deuterated analogs .
Advanced: How can researchers resolve contradictions in receptor binding data between deuterated and non-deuterated phenylephrine derivatives?
Answer:
- Conduct systematic reviews to aggregate data across studies, applying Cochrane criteria for bias assessment (e.g., selection of homogeneous experimental conditions, blinding in pharmacological assays) .
- Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD, kon, koff) under standardized buffer conditions (pH 7.4, 37°C). Compare deuterated vs. non-deuterated analogs to isolate isotopic effects on binding .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Use fume hoods and PPE (nitrile gloves, safety goggles, lab coats) to prevent inhalation or dermal exposure, as the compound may cause respiratory or ocular irritation .
- Store in airtight containers at 2–8°C , away from oxidizing agents. Follow spill protocols: neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: What methodologies optimize the metabolic stability profiling of this compound in hepatic microsomal assays?
Answer:
- Use LC-MS/MS with deuterated internal standards (e.g., Phenylephrine-d3 HCl) to quantify parent compound and metabolites. Employ isotope dilution to correct for matrix effects .
- Compare in vitro half-life (t½) in human liver microsomes (HLMs) under NADPH-supplemented conditions. Assess deuteration impact by parallel assays with non-deuterated analogs .
Basic: How should synthetic routes for this compound be validated to ensure positional deuteration?
Answer:
- Stepwise deuteration : Confirm deuterium incorporation via Fourier-transform infrared (FTIR) spectroscopy (C-D stretching at ~2100–2200 cm<sup>-1</sup>) and high-resolution MS (e.g., m/z 206.68 ± 0.01) .
- Validate synthetic intermediates with chiral HPLC to exclude racemization, referencing USP methods for enantiomeric purity (e.g., (R)-(−)-Phenylephrine-d3 HCl) .
Advanced: What statistical frameworks address discrepancies between in vitro potency and in vivo efficacy of deuterated adrenergic agonists?
Answer:
- Apply mixed-effects meta-regression to harmonize data across studies, adjusting for covariates like dosing regimen or species-specific metabolism .
- Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo exposure, integrating parameters such as plasma protein binding and tissue distribution from deuterium kinetic isotope effect (KIE) studies .
Basic: What quality control tests are critical for batch-to-batch consistency in this compound synthesis?
Answer:
- Residual solvent analysis via GC-MS to ensure compliance with ICH Q3C limits (e.g., methanol ≤3000 ppm) .
- Water content by Karl Fischer titration (target ≤0.5% w/w) to prevent hydrolysis during storage .
Advanced: How can researchers design isotope effect studies to isolate deuteration impacts on CYP450-mediated metabolism?
Answer:
-
Perform competitive inhibition assays in HLMs using equimolar mixtures of deuterated and non-deuterated compounds. Quantify metabolite ratios via stable isotope-labeled multiple reaction monitoring (MRM) .
-
Calculate deuterium isotope effects (DIE) using the formula:
where and are metabolic rates for non-deuterated and deuterated analogs, respectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
